molecular formula C20H20N4O2S B6545179 N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 946224-59-5

N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No. B6545179
CAS RN: 946224-59-5
M. Wt: 380.5 g/mol
InChI Key: MUSAPGZDGANUAY-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide, also known as N-benzyl-2-AAT, is an organic compound derived from a benzyl group, a 2-amino-1,3-thiazole group, and a 4-methylphenylcarbamoyl group. N-benzyl-2-AAT has been studied extensively due to its potential applications in the field of medicinal chemistry. In the present review, the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed.

Scientific Research Applications

Antioxidant Properties

Compounds related to the thiazole ring, such as this one, have been found to act as antioxidants . This suggests potential applications in the prevention and treatment of diseases caused by oxidative stress.

Analgesic and Anti-inflammatory Properties

Thiazole derivatives have also been found to have analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation.

Anticonvulsant and Neuroprotective Properties

Thiazole derivatives have been found to have anticonvulsant and neuroprotective properties . This suggests potential applications in the treatment of neurological disorders.

Antitumor or Cytotoxic Properties

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests potential applications in the treatment of cancer.

Diuretic Properties

Thiazole derivatives have been found to have diuretic properties . This suggests potential applications in the treatment of conditions that benefit from increased urine production.

Mechanism of Action

Mode of Action

. In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br. It is the S· that removes the hydrogen to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH (·)CH2CH3 .

Biochemical Pathways

, which can influence various biochemical pathways.

Result of Action

, suggesting potential therapeutic applications.

properties

IUPAC Name

N-benzyl-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-14-7-9-16(10-8-14)22-19(26)24-20-23-17(13-27-20)11-18(25)21-12-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSAPGZDGANUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

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